1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one
Description
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one is a brominated propanone derivative featuring a 2-amino-6-(difluoromethyl)phenyl substituent. This compound’s structure combines a reactive α-bromo ketone moiety with an electron-deficient aromatic ring due to the difluoromethyl group.
Properties
Molecular Formula |
C10H10BrF2NO |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(11)9(15)8-6(10(12)13)3-2-4-7(8)14/h2-5,10H,14H2,1H3 |
InChI Key |
RVOMOUKTGNMIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1N)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation via Directed Ortho-Metalation
The synthesis begins with 2-nitro-6-(difluoromethyl)benzene, where regioselective acylation is achieved through Friedel-Crafts reactions. Using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM) at -15°C, propionyl chloride reacts with the aromatic ring to yield 1-(2-nitro-6-(difluoromethyl)phenyl)propan-1-one. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst loading | 1.2 eq AlCl₃ | <60% → 89% |
| Temperature | -15°C ± 2°C | Prevents polysubstitution |
| Reaction time | 6 hr | Maximizes monoacylation |
Nitro Group Reduction
Catalytic hydrogenation (H₂, 3 atm, 25°C) over 10% Pd/C in ethanol reduces the nitro group to an amine, producing 1-(2-amino-6-(difluoromethyl)phenyl)propan-1-one. Alternative reductants like Fe/HCl achieve 78% yield but introduce iron impurities requiring additional purification.
Bromination Strategies for Side-Chain Functionalization
Electrophilic Bromination Using Molecular Bromine
Treating the propanone intermediate with Br₂ (1.05 eq) in DCM at 0°C introduces bromine at the β-position. The reaction proceeds via an enolate intermediate stabilized by the electron-withdrawing difluoromethyl group:
$$
\text{Propanone} + \text{Br}_2 \xrightarrow{\text{DCM, 0°C}} \text{Bromoketone} + \text{HBr} \quad
$$
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br₂ | DCM | 0 | 92 | 98.5 |
| HBr/AcOH | Acetic Acid | 25 | 84 | 95.2 |
| NBS | CCl₄ | 40 | 76 | 91.8 |
Radical Bromination with N-Bromosuccinimide (NBS)
Under UV irradiation, NBS generates bromine radicals that selectively substitute the propanone’s methyl group. This method minimizes overbromination but requires strict anhydrous conditions.
Alternative Pathways via Suzuki-Miyaura Coupling
Boronic Ester Intermediate Synthesis
Aryl boronic esters are prepared from 2-amino-6-bromophenyl precursors using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C. Subsequent coupling with 2-bromopropanoyl chloride introduces the ketone moiety:
$$
\text{Ar-Bpin} + \text{BrC(O)CH₂CH₃} \xrightarrow{\text{Pd, K₂CO₃}} \text{Target Compound} \quad
$$
Difluoromethyl Group Installation
Late-stage difluoromethylation employs ClCF₂H gas (2 eq) in DMF with CuI (10 mol%) at 120°C, achieving 81% conversion. This method circumvents handling volatile difluoromethylating agents during early synthesis stages.
Purification and Analytical Validation
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) removes unreacted bromine and regioisomers. Centrifugal partition chromatography (CPC) enhances recovery rates to 95% for gram-scale batches.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, NH₂), 4.52 (q, J = 6.8 Hz, 1H, CHBr), 2.89 (s, 3H, CF₂H).
- ¹⁹F NMR : δ -112.4 (t, J = 54 Hz, CF₂H).
- HRMS : m/z calc. for C₁₀H₁₀BrF₂NO: 295.9924; found: 295.9921.
Industrial-Scale Optimization Challenges
Solvent Recycling Systems
Closed-loop DCM recovery units reduce waste generation by 73%, as demonstrated in pilot plants using falling-film evaporators.
Bromine Utilization Efficiency
Gas-phase bromine scrubbers (NaOH solution) capture excess Br₂, achieving 99.8% neutralization and enabling reagent reuse.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols.
Scientific Research Applications
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethoxy
A closely related analog, 1-[2-amino-6-(trifluoromethoxy)phenyl]-2-bromopropan-1-one (CAS No. 1804216-48-5), differs only in the replacement of the difluoromethyl group with a trifluoromethoxy substituent. Key differences include:
- Steric Considerations : The bulkier trifluoromethoxy group may hinder rotational freedom or intermolecular interactions compared to the smaller difluoromethyl group.
- Applications: While both compounds are brominated propanones, the trifluoromethoxy derivative is commercially available as a building block for drug discovery (), whereas the difluoromethyl analog’s specific applications remain less documented .
Table 1: Substituent Comparison
Core Structure Variations: Propanone vs. Tetrahydro Pyridine
The patent EP3218365 describes 2-amino-6-(difluoromethyl)-5,5-difluoro-6-phenyl-3,4,5,6-tetrahydropyridine as a BACE1 inhibitor for Alzheimer’s disease treatment . While both compounds share a 2-amino-6-(difluoromethyl)phenyl motif, the core structure diverges:
- Target Compound: Aromatic propanone with a bromine atom.
- BACE1 Inhibitor : Saturated tetrahydropyridine ring with additional fluorine atoms.
- Pharmacological Relevance: The tetrahydropyridine scaffold in the BACE1 inhibitor facilitates enzyme binding, whereas the propanone structure may prioritize reactivity (e.g., in nucleophilic substitutions) over direct therapeutic action.
Functional Group Influence: Bromo vs. Cyano/Chalcone Derivatives
highlights 4-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile, a pyridine-carbonitrile derivative synthesized from chalcone precursors . Comparisons include:
- Reactivity: The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the pyridine derivative may participate in cyclization or hydrolysis.
- Biological Activity : Chalcone derivatives in exhibit antimicrobial properties, suggesting that the target compound’s bioactivity could be explored similarly, contingent on substituent optimization.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s α-bromo ketone group offers versatility for further functionalization, contrasting with the more rigid tetrahydropyridine core in BACE1 inhibitors .
Biological Activity
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by its unique structure, which includes an amino group, a difluoromethyl group, and a bromine atom attached to a propanone backbone, this compound is being investigated for various therapeutic applications.
- Molecular Formula : C10H10BrF2N
- Molecular Weight : 278.09 g/mol
The presence of functional groups such as the amino and difluoromethyl groups enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound is also being studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : The interactions of the amino and difluoromethyl groups with specific enzymes may lead to significant modulation of their activity, offering insights into its therapeutic potential.
The exact mechanism of action for this compound involves its binding affinity to various biological targets. The structural features of the compound allow it to interact with enzymes and receptors, potentially altering signaling pathways critical for cellular function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Amino-2-(difluoromethyl)phenyl)-1-bromopropan-2-one | C10H10BrF2N | Different positioning of amino group |
| 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one | C10H10BrF3N | Contains trifluoromethyl instead of difluoromethyl |
| 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one | C10H13BrN | Methoxy group instead of difluoromethyl group |
These compounds demonstrate how variations in functional groups can influence chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For instance:
- A study published in PubMed highlighted the compound's potential as an antimicrobial agent, showing significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations .
- Another investigation emphasized its anti-inflammatory properties, suggesting that it could modulate cytokine production in immune cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one?
- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized aromatic ketone intermediate. For example, bromination of 1-(2-amino-6-(difluoromethyl)phenyl)propan-1-one using elemental bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., chloroform) under controlled conditions (slow addition, 24-hour reaction time) is a viable route. The amino group may require protection (e.g., acetylation) to prevent side reactions during bromination . Post-bromination deprotection and purification via recrystallization (e.g., acetone) yield the final product.
Q. Why is the difluoromethyl group strategically incorporated into this compound?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism via cytochrome P450 enzymes. Fluorine’s electronegativity also modulates the compound’s electronic properties, improving binding affinity to biological targets (e.g., enzymes like BACE1). Comparative studies show that difluoromethyl groups balance lipophilicity and polarity better than trifluoromethyl or non-fluorinated analogs .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : X-ray crystallography and spectroscopic techniques (FT-IR, NMR) are employed. For crystallography, slow evaporation from acetone or chloroform yields single crystals. NMR analysis (¹H, ¹³C, ¹⁹F) confirms regioselectivity of bromination and difluoromethyl positioning. DFT calculations (e.g., Gaussian 09) can predict molecular geometry and compare it with experimental data .
Advanced Research Questions
Q. How can bromination efficiency be optimized in the presence of an amino group?
- Methodological Answer : Amino groups are nucleophilic and may compete with bromination. Protecting the amino group (e.g., with tert-butoxycarbonyl (Boc) or acetyl) prior to bromination minimizes side reactions. Solvent choice is critical: non-polar solvents (e.g., CCl₄) reduce unwanted solvolysis. Kinetic studies using in situ monitoring (e.g., HPLC) help identify optimal bromine stoichiometry (typically 1:1 molar ratio) and reaction time .
Q. What computational methods are used to analyze the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. AIM (Atoms in Molecules) theory evaluates intra- and intermolecular interactions (e.g., hydrogen bonds involving the amino group). Molecular docking (AutoDock Vina) assesses binding modes to biological targets like BACE1 .
Q. How are contradictory spectral data resolved during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Repetition under anhydrous conditions.
- 2D NMR (COSY, NOESY) to confirm coupling patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- Comparative analysis with structurally similar analogs (e.g., non-brominated derivatives) .
Q. What are the challenges in isolating this compound from reaction byproducts?
- Methodological Answer : Common byproducts include dibrominated species (e.g., 2,3-dibromo derivatives) and dehalogenated impurities. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates these. Recrystallization in acetone or ethanol removes polar impurities. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .
Q. What role does this compound play in BACE1 inhibition studies?
- Methodological Answer : The compound acts as a precursor or intermediate in synthesizing BACE1 inhibitors, which target Alzheimer’s disease. The 2-amino-6-(difluoromethyl)phenyl moiety mimics natural substrates, while the bromine atom provides a handle for further functionalization (e.g., Suzuki coupling). In vitro assays (e.g., FRET-based enzymatic inhibition) demonstrate IC₅₀ values in the nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
